molecular formula C18H17N3O4S3 B11249152 N'-[(Pyridin-2-YL)methyl]-N-[2-(thiophen-2-YL)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide

N'-[(Pyridin-2-YL)methyl]-N-[2-(thiophen-2-YL)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide

Cat. No.: B11249152
M. Wt: 435.5 g/mol
InChI Key: LFVHJIFHCQZRFN-UHFFFAOYSA-N
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Description

N’-[(Pyridin-2-YL)methyl]-N-[2-(thiophen-2-YL)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide is a complex organic compound that features a pyridine ring, thiophene rings, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Pyridin-2-YL)methyl]-N-[2-(thiophen-2-YL)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyridine Derivative: The starting material, 2-pyridinemethanol, is reacted with an appropriate halogenating agent to form 2-chloromethylpyridine.

    Thiophene Derivative Preparation: Thiophene-2-carboxylic acid is converted to its sulfonyl chloride derivative using chlorosulfonic acid.

    Coupling Reaction: The 2-chloromethylpyridine is then reacted with the thiophene sulfonyl chloride in the presence of a base such as triethylamine to form the intermediate.

    Final Coupling: The intermediate is then coupled with ethanediamide under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a thiol or sulfide.

    Substitution: The pyridine and thiophene rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical modifications makes it a versatile tool in drug discovery and development.

Medicine

Medically, this compound has potential applications as a therapeutic agent. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development, particularly in the treatment of diseases where sulfonyl-containing compounds are effective.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or catalytic activity. Its ability to undergo various chemical reactions makes it a valuable component in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of N’-[(Pyridin-2-YL)methyl]-N-[2-(thiophen-2-YL)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide involves its interaction with specific molecular targets. The pyridine and thiophene rings can interact with enzymes or receptors, while the sulfonyl group can form strong interactions with amino acid residues in proteins. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    N’-[(Pyridin-2-YL)methyl]-N-[2-(thiophen-2-YL)ethyl]ethanediamide: Lacks the sulfonyl group, which may affect its reactivity and biological activity.

    N’-[(Pyridin-2-YL)methyl]-N-[2-(furan-2-YL)-2-(furan-2-sulfonyl)ethyl]ethanediamide: Contains furan rings instead of thiophene, which can alter its chemical properties and interactions.

    N’-[(Pyridin-2-YL)methyl]-N-[2-(benzothiophen-2-YL)-2-(benzothiophene-2-sulfonyl)ethyl]ethanediamide: Features benzothiophene rings, potentially increasing its stability and altering its biological activity.

Uniqueness

N’-[(Pyridin-2-YL)methyl]-N-[2-(thiophen-2-YL)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide is unique due to the presence of both pyridine and thiophene rings along with a sulfonyl group. This combination provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C18H17N3O4S3

Molecular Weight

435.5 g/mol

IUPAC Name

N-(pyridin-2-ylmethyl)-N'-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)oxamide

InChI

InChI=1S/C18H17N3O4S3/c22-17(20-11-13-5-1-2-8-19-13)18(23)21-12-15(14-6-3-9-26-14)28(24,25)16-7-4-10-27-16/h1-10,15H,11-12H2,(H,20,22)(H,21,23)

InChI Key

LFVHJIFHCQZRFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CS3

Origin of Product

United States

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